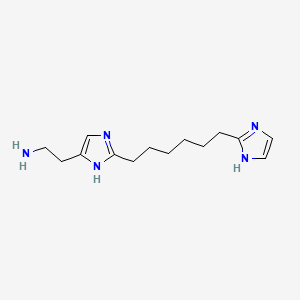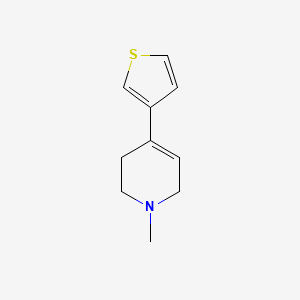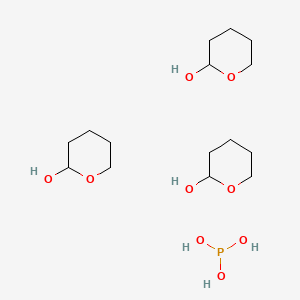![molecular formula C16H26O2 B14340267 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene CAS No. 105442-98-6](/img/structure/B14340267.png)
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene is an organic compound known for its unique structure and properties. It is a peroxide derivative, which means it contains a peroxide functional group (–O–O–) within its molecular structure. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a radical initiator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene typically involves the reaction of tert-butyl hydroperoxide with an appropriate aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound produced.
化学反応の分析
Types of Reactions
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide bond can be reduced, leading to the formation of alcohols or other reduced products.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophilic reagents like halogens or nitrating agents are used in the presence of a catalyst, such as aluminum chloride, to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the starting material, such as ketones or aldehydes.
Reduction: The reduction of the peroxide bond leads to the formation of alcohols or hydrocarbons.
Substitution: Substitution reactions yield various substituted aromatic compounds, depending on the electrophile used.
科学的研究の応用
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene finds applications in several scientific research fields:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Industry: It is used in the production of various chemicals and materials, including plastics and resins.
作用機序
The mechanism of action of 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene primarily involves the generation of free radicals. The peroxide bond can homolytically cleave under specific conditions, producing two free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.
Cumene hydroperoxide: Another peroxide derivative with similar radical-initiating properties.
Di-tert-butyl peroxide: A widely used radical initiator in polymerization reactions.
Uniqueness
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene is unique due to its specific structure, which combines the properties of both tert-butyl and aromatic groups. This combination allows for a broader range of applications and reactivity compared to simpler peroxide compounds.
特性
CAS番号 |
105442-98-6 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
1-(2-tert-butylperoxypropan-2-yl)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-9-8-10-14(11-13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
InChIキー |
CIHBBMNIHHXKLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C)OOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


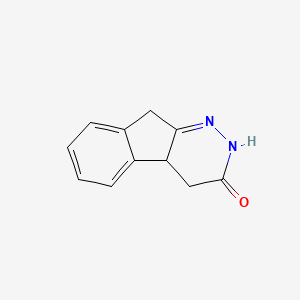
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
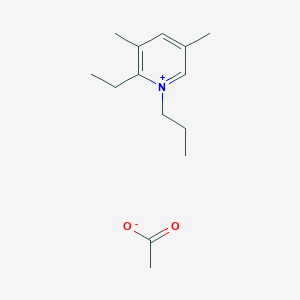
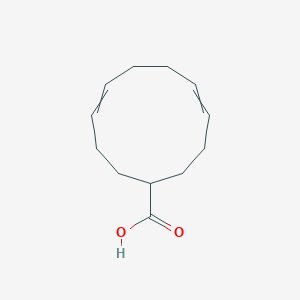
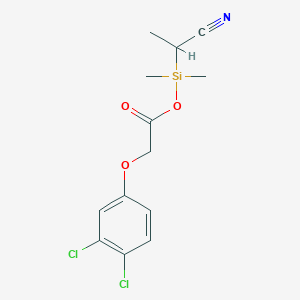
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)


![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
